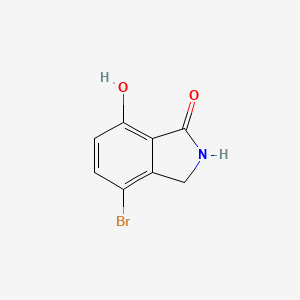

4-Bromo-7-hydroxyisoindolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

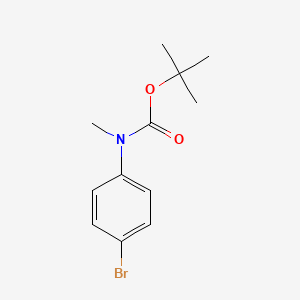

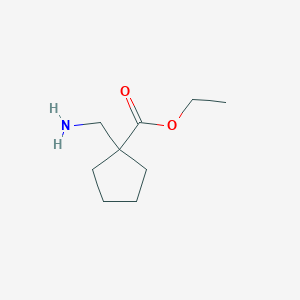

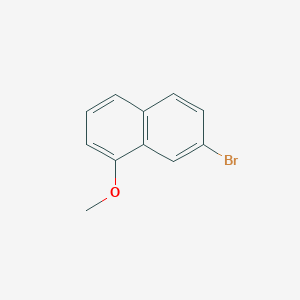

4-Bromo-7-hydroxyisoindolin-1-one is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

An efficient synthesis of 3-hydroxyisoindolin-1-one derivatives, including those with bromo substituents, has been developed through a copper-catalyzed sequential reaction, highlighting the use of benzyl cyanide as a novel pathway for the synthesis of these compounds. This method underscores the significant potential of 4-Bromo-7-hydroxyisoindolin-1-one in medicinal chemistry and organic synthesis due to its reactivity and versatility (Veerababurao Kavala et al., 2020).

Biological Activity

Research into the biological activities of isoindolin-1-one derivatives has revealed promising applications. For instance, derivatives of 3-hydroxyisoindolin-1-one have been synthesized and evaluated as BRD4 inhibitors against human acute myeloid leukemia (AML) cells, presenting a new scaffold for the development of leukemia treatments. The study demonstrates the therapeutic potential of these compounds in oncology, particularly in targeting transcriptional regulation in cancer cells (Pan Chen et al., 2019).

Environmental and Green Chemistry

The metal-free synthesis of 3-hydroxyisoindolin-1-ones in water through a tandem transformation process offers an environmentally friendly and atom-economical approach to synthesizing these compounds. This method not only highlights the regioselective synthesis of 3-hydroxyisoindolin-1-ones but also emphasizes the importance of developing green chemistry pathways for the synthesis of biologically relevant molecules (Yu Zhou et al., 2010).

Photolabile Protecting Groups

In another study focusing on the photolabile protecting groups, the synthesis and photochemistry of brominated hydroxyquinoline, which shares structural similarities with this compound, was explored. This research demonstrates the potential of brominated hydroxyquinoline as a photolabile protecting group with high efficiency and sensitivity to multiphoton excitation, suggesting similar potential applications for this compound derivatives in photopharmacology and controlled drug release (O. Fedoryak & T. M. Dore, 2002).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-7-hydroxyisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a promising target in the discovery of anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription processes .

Biochemical Pathways

The inhibition of CDK7 affects the cell cycle regulation and transcription pathways . The disruption of these pathways leads to the arrest of cell cycle progression and the inhibition of transcription, which are crucial for cell growth and proliferation .

Pharmacokinetics

It has been suggested that this compound exhibitssuperior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .

Result of Action

The inhibition of CDK7 by this compound results in the disruption of cell cycle progression and transcription . This leads to the arrest of cell growth and proliferation, thereby exerting an anti-cancer effect .

Eigenschaften

IUPAC Name |

4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPJPJVQBBXEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)